3-(4-Bromophenyl)quinoxaline-6-carbonitrile
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Overview
Description
3-(4-Bromophenyl)quinoxaline-6-carbonitrile is a heterocyclic aromatic compound that features a quinoxaline core substituted with a bromophenyl group at the 3-position and a carbonitrile group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)quinoxaline-6-carbonitrile typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as benzil.
Bromination: The introduction of the bromophenyl group can be achieved through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a brominated phenylboronic acid with the quinoxaline core in the presence of a palladium catalyst and a base.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)quinoxaline-6-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoxaline core can undergo oxidation or reduction reactions, leading to the formation of different quinoxaline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Copper(I) Cyanide:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Quinoxalines: Formed through substitution reactions.
Oxidized or Reduced Quinoxalines: Formed through oxidation or reduction reactions.
Cyclized Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
3-(4-Bromophenyl)quinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)quinoxaline-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and carbonitrile groups can enhance the compound’s binding affinity and specificity towards these targets. The quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
3-Phenylquinoxaline-6-carbonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-(4-Chlorophenyl)quinoxaline-6-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.
3-(4-Methylphenyl)quinoxaline-6-carbonitrile: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
3-(4-Bromophenyl)quinoxaline-6-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
110379-69-6 |
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Molecular Formula |
C15H8BrN3 |
Molecular Weight |
310.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C15H8BrN3/c16-12-4-2-11(3-5-12)15-9-18-13-6-1-10(8-17)7-14(13)19-15/h1-7,9H |
InChI Key |
HQFIZGPLLQNAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=CC(=CC3=N2)C#N)Br |
Origin of Product |
United States |
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